Chemical and physical properties of 2,3-Dihydro-[1,4]dioxine-5-boronic acid
Chemical and physical properties of 2,3-Dihydro-[1,4]dioxine-5-boronic acid
An in-depth technical analysis of 2,3-Dihydro-[1,4]dioxine-5-boronic acid and its derivatives, designed for researchers and drug development professionals navigating complex cross-coupling workflows and bioisosteric drug design.
Executive Summary
In modern synthetic chemistry and drug discovery, the strategic incorporation of oxygen-rich heterocycles is paramount for tuning the pharmacokinetic properties of drug candidates. 2,3-Dihydro-[1,4]dioxine-5-boronic acid —and more commonly, its bench-stable pinacol ester derivative—serves as a critical building block. As an electron-rich cyclic enol ether boronate, it presents unique reactivity profiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
This whitepaper provides a comprehensive evaluation of its chemical properties, the causality behind its handling requirements, and a self-validating protocol for its application in synthesizing advanced therapeutics (such as STING antagonists) and functional materials.
Structural and Chemical Identity
Due to the inherent instability of the free boronic acid under ambient conditions, the compound is almost exclusively synthesized, stored, and utilized as its pinacol ester: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-dioxine [1].
Table 1: Quantitative Chemical and Physical Properties
| Property | 2,3-Dihydro-[1,4]dioxine-5-boronic acid (Free Acid) | Pinacol Ester Derivative (Industry Standard) |
| CAS Number | N/A (Rarely isolated) | 1046811-97-5[2] |
| Molecular Formula | C₄H₇BO₄ | C₁₀H₁₇BO₄[1] |
| Molecular Weight | 133.90 g/mol | 212.05 g/mol [1] |
| SMILES | B(C1=COCCO1)(O)O | B1(OC(C(O1)(C)C)(C)C)C2=COCCO2[1] |
| Appearance | Unstable intermediate | White to off-white crystalline solid[2] |
| Solubility | Soluble in polar protic solvents | Soluble in DCM, EtOAc, THF, 1,4-Dioxane |
| Storage Conditions | -20 °C, strictly anhydrous | 2-8 °C, under inert gas (Ar/N₂)[2] |
Physical and Chemical Properties: The Causality of Stability
To master the use of this reagent, one must understand the electronic nature of the 2,3-dihydro-1,4-dioxin ring. It is a cyclic bis-enol ether, making the double bond highly electron-rich.
The Protodeboronation Liability: Boronic acids attached to electron-rich sp2 carbons possess a highly polarized C–B bond. The oxygen atoms in the dioxin ring donate electron density through resonance into the double bond, rendering the carbon attached to the boron atom highly nucleophilic. In the presence of water and a proton source (even weak acids or ambient moisture), this carbon is rapidly protonated, cleaving the C–B bond to release boric acid and the volatile byproduct 2,3-dihydro-1,4-dioxine.
Expert Insight: This is precisely why the free boronic acid is avoided. By converting it to the pinacol ester (Bpin), the empty p-orbital of the boron atom is sterically shielded by the tetramethyl backbone and electronically stabilized by the ester oxygens. This drastically reduces the rate of protodeboronation, allowing for long-term storage and controlled reactivity during cross-coupling.
Mechanistic Insights: Suzuki-Miyaura Cross-Coupling Dynamics
When utilizing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-dioxine in a Suzuki-Miyaura coupling, the catalytic cycle requires precise tuning. Because the boronate is electron-rich, the transmetalation step is in direct competition with base-catalyzed protodeboronation.
To favor transmetalation, a biphasic or mixed solvent system (e.g., 1,4-Dioxane/H₂O) is used with a mild, anhydrous base like K3PO4 . The water hydrates the Bpin group to form a reactive, negatively charged hydroxyboronate complex, which rapidly transfers the dioxin moiety to the Palladium(II) center before hydrolysis can occur.
Catalytic cycle of Suzuki-Miyaura cross-coupling with 2,3-dihydro-1,4-dioxin boronate.
Applications in Advanced Therapeutics and Materials
Bioisosteric Replacement in Drug Design
In medicinal chemistry, the 2,3-dihydro-1,4-dioxin moiety is a highly prized precursor. Once coupled to an aromatic core, the residual double bond can be reduced via catalytic hydrogenation ( H2 , Pd/C) to yield a saturated 1,4-dioxane ring.
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The Causality: 1,4-dioxanes act as non-basic bioisosteres for morpholines and piperazines. By replacing a basic amine (morpholine) with an oxygen (dioxane), researchers eliminate hERG channel liabilities (cardiotoxicity) and improve metabolic stability against oxidative dealkylation, all while maintaining critical hydrogen-bond acceptor interactions.
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Clinical Relevance: This exact structural motif and coupling strategy has been utilized in the synthesis of novel 3, which are under active development for treating systemic lupus erythematosus and other severe autoimmune diseases[3].
Materials Science
Beyond pharmaceuticals, the 1,4-dioxin core is structurally analogous to the monomers used in PEDOT (poly(3,4-ethylenedioxythiophene)). The boronic ester is used to graft electron-donating dioxin rings onto conjugated polymer backbones, tuning the bandgap and conductivity of organic electronic materials.
Self-Validating Experimental Protocol
The following Standard Operating Procedure (SOP) is engineered for the successful cross-coupling of the dioxin pinacol ester, incorporating built-in validation checks to ensure high catalytic turnover.
Step-by-Step Methodology:
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Reagent Assembly: In an oven-dried Schlenk flask, combine the Aryl Halide (1.0 equiv), 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-dioxine (1.2 equiv), and finely milled K3PO4 (2.0 equiv).
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Validation Check: Ensure the boronate ester is weighed quickly; prolonged exposure to high humidity initiates slow degradation.
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Solvent Preparation & Degassing: Add a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles.
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Causality: Palladium(0) is rapidly oxidized to inactive Pd(II)-peroxo species by dissolved O2 . Complete degassing is non-negotiable for electron-rich couplings where catalyst stalling leads to complete protodeboronation of the starting material.
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Catalyst Initiation: Under a positive flow of Argon, add Pd(dppf)Cl2 (0.05 equiv).
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Causality: The bidentate 'dppf' ligand enforces a wide bite angle on the metal center, which sterically accelerates the reductive elimination step, pushing the reaction forward before side-reactions occur.
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Thermal Activation: Seal the flask and heat to 80 °C for 12 hours.
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Validation Check (LC-MS): At the 2-hour mark, sample the reaction. If a massive peak corresponding to 2,3-dihydro-1,4-dioxine (the cleaved ring) is observed without product formation, the base is too strong or the catalyst has died.
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Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine (3x). Dry the organic layer over Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Step-by-step experimental workflow for the cross-coupling and purification process.
References
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1046811-97-5 (C10H17BO4) - PubChemLite . Université du Luxembourg (PubChem).1
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-dioxine Chemical Properties . ChemicalBook. 2
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WO2023109912A1 - 3, 4-dihydroisoquinolin-1 (2h) -ones derivatives as sting antagonists and the use thereof . Google Patents. 3
Sources
- 1. PubChemLite - 1046811-97-5 (C10H17BO4) [pubchemlite.lcsb.uni.lu]
- 2. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-dioxine | 1046811-97-5 [chemicalbook.com]
- 3. WO2023109912A1 - 3, 4-dihydroisoquinolin-1 (2h) -ones derivatives as sting antagonists and the use thereof - Google Patents [patents.google.com]
